3-(1H-pyrazol-1-yl)propanamide
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Overview
Description
3-(1H-Pyrazol-1-yl)propanamide is an organic compound with the molecular formula C6H9N3O. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science. This compound features a pyrazole ring attached to a propanamide group, making it a versatile scaffold in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrazol-1-yl)propanamide typically involves the reaction of 1H-pyrazole with 3-bromopropanamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbon atom of the bromopropanamide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include hydrazine derivatives and 1,3-dicarbonyl compounds .
Chemical Reactions Analysis
Types of Reactions: 3-(1H-Pyrazol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oxidized pyrazole derivatives, reduced amide derivatives, and substituted pyrazole compounds .
Scientific Research Applications
3-(1H-Pyrazol-1-yl)propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to elicit a biological response, such as anti-inflammatory or analgesic effects .
Comparison with Similar Compounds
- 3-(1H-Pyrazol-1-yl)propanoic acid
- 3-(1H-Pyrazol-1-yl)propanol
- 3-(1H-Pyrazol-1-yl)propylamine
Comparison: 3-(1H-Pyrazol-1-yl)propanamide is unique due to its amide functional group, which imparts distinct chemical and biological properties compared to its analogs. For instance, the amide group enhances the compound’s stability and solubility, making it more suitable for certain applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
3-pyrazol-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-6(10)2-5-9-4-1-3-8-9/h1,3-4H,2,5H2,(H2,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMWWGXYGGGMGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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